molecular formula C14H11NO B1669924 DE(5-carboxamide)oxcarbazepine CAS No. 21737-58-6

DE(5-carboxamide)oxcarbazepine

Cat. No.: B1669924
CAS No.: 21737-58-6
M. Wt: 209.24 g/mol
InChI Key: VSZGCLXGCOECAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
De(5-carboxamide)oxcarbazepine is a compound useful in organic synthesis.

Mechanism of Action

Target of Action

The primary target of the compound 5H-Dibenzo[b,f]azepin-10(11H)-one, also known as DE(5-carboxamide)oxcarbazepine or 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.

Mode of Action

5H-Dibenzo[b,f]azepin-10(11H)-one interacts with its targets, the voltage-sensitive sodium channels, by blocking them . This blockade leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses .

Biochemical Pathways

The affected biochemical pathway primarily involves the inhibition of sodium channel activity . By blocking these channels, 5H-Dibenzo[b,f]azepin-10(11H)-one prevents the excessive flow of sodium ions into the neurons, which can lead to hyperexcitability. This action helps to regulate the electrical activity in the brain and maintain neuronal stability.

Pharmacokinetics

5H-Dibenzo[b,f]azepin-10(11H)-one is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are crucial for its therapeutic effect.

Result of Action

The molecular and cellular effects of 5H-Dibenzo[b,f]azepin-10(11H)-one’s action result in the reduction of seizure frequency and the relaxation of the central muscular system . It also inhibits the fighting reaction of mice , indicating a potential calming effect on the central nervous system.

Properties

IUPAC Name

6,11-dihydrobenzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176131
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21737-58-6
Record name De(5-carboxamide)oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DE(5-CARBOXAMIDE)OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

22.3 g of 10-methoxy-5H-dibenz(b,f)azepine are heated under reflux with 100 ml of 2N hydrochloric acid for 2 hours. The gummy residue is extracted with chloroform (50÷50 ml), the combined extracts are washed with water and evaporated to dryness under vacuum. The residue is taken up into 200 ml of ethanol, treated with charcoal (2 g) for 1 h under reflux, filtered, evaporated to dryness under vacuum, finally taken up into 50÷50 ml of toluene, stripping thoroughly. The residue is kept for further working-up.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DE(5-carboxamide)oxcarbazepine
Reactant of Route 2
DE(5-carboxamide)oxcarbazepine
Reactant of Route 3
DE(5-carboxamide)oxcarbazepine
Reactant of Route 4
DE(5-carboxamide)oxcarbazepine
Reactant of Route 5
DE(5-carboxamide)oxcarbazepine
Reactant of Route 6
DE(5-carboxamide)oxcarbazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.